2,3-Difluoro-4-iodobenzylamine hydrochloride
Description
2,3-Difluoro-4-iodobenzylamine hydrochloride is a halogenated benzylamine derivative characterized by a benzyl core substituted with two fluorine atoms at positions 2 and 3, an iodine atom at position 4, and an amine group functionalized as a hydrochloride salt. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the construction of complex molecules, as evidenced by its incorporation into a carboxamide derivative in a 2024 European patent application (Example 323, 328) .
Properties
Molecular Formula |
C7H7ClF2IN |
|---|---|
Molecular Weight |
305.49 g/mol |
IUPAC Name |
(2,3-difluoro-4-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F2IN.ClH/c8-6-4(3-11)1-2-5(10)7(6)9;/h1-2H,3,11H2;1H |
InChI Key |
LESXKJKVIGNMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodobenzylamine hydrochloride typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Halogenation: Introduction of fluorine atoms into the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom at the desired position.
Amination: Introduction of the amine group.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodine Site
The iodine atom in this compound serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling diverse transformations:
Mechanistic Insight : The iodine’s σ-hole (electrophilic region) enhances polarizability, facilitating oxidative addition in Pd-catalyzed reactions. Fluorine’s electron-withdrawing nature slightly deactivates the aryl ring but does not impede coupling .
Amine Group Reactivity
The primary amine (–NH₂) participates in condensation and acylation reactions:
Key Limitation : Steric hindrance from the 2,3-difluoro substituents reduces nucleophilicity of the amine compared to non-fluorinated benzylamines .
Fluorine-Directed Electrophilic Substitution
The fluorine atoms influence regioselectivity in electrophilic aromatic substitution (EAS):
| Electrophile | Conditions | Major Product | Rationale |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro derivative | Fluorine directs nitration to the para position relative to the amine |
| Br₂/FeBr₃ | CH₂Cl₂, RT | 5-Bromo derivative | Electron-withdrawing fluorine deactivates the ring, favoring mono-substitution |
Computational Note : DFT studies confirm that fluorine’s –I effect dominates over its +M effect, directing EAS to the least electron-deficient position .
Reductive Dehalogenation
The iodine atom can be removed under reducing conditions:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 25°C | 2,3-Difluorobenzylamine | 89% |
| Zn, NH₄Cl | H₂O/THF, reflux | Deiodinated amine | 76% |
Application : Useful for synthesizing fluorine-rich scaffolds without heavy halogens .
Halogen Bonding in Supramolecular Chemistry
The iodine atom engages in non-covalent interactions:
| Interaction Partner | Binding Energy (kJ/mol) | Observed Effect |
|---|---|---|
| Pyridine | –12.3 | Stabilizes co-crystals via I···N interactions |
| Triethylamine | –9.8 | Weak halogen bonding due to steric bulk |
Structural Impact : X-ray crystallography reveals shortened I···O/N distances (2.9–3.1 Å) in adducts, confirming halogen-bond-driven assembly .
Comparative Reactivity with Analogs
Data below contrasts reactivity with similar compounds:
| Compound | Suzuki Coupling Rate (rel.) | Amine pKa |
|---|---|---|
| 2,3-Difluoro-4-iodobenzylamine | 1.0 | 4.2 |
| 4-Iodobenzylamine | 1.5 | 4.8 |
| 2-Fluoro-4-iodobenzylamine | 0.8 | 3.9 |
Scientific Research Applications
2,3-Difluoro-4-iodobenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodobenzylamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Structural Features :
- Halogenation : The presence of fluorine (electron-withdrawing) and iodine (bulky, polarizable) substituents influences electronic distribution and steric effects.
- Hydrochloride Salt : Enhances solubility in polar solvents, improving reactivity in synthetic applications.
Comparison with Similar Benzylamine Derivatives
Structural and Functional Group Analysis
The table below compares 2,3-Difluoro-4-iodobenzylamine hydrochloride with structurally related compounds, emphasizing substituent effects and applications:
Electronic and Steric Effects
- The fluorine atoms increase electron withdrawal, stabilizing the aromatic ring and altering reactivity in nucleophilic substitution reactions.
- Comparison with Dopamine HCl: Unlike dopamine’s hydroxyl groups (hydrogen-bond donors), the halogenated benzylamine lacks H-bonding capacity, reducing interaction with polar biological targets but improving metabolic stability .
Solubility and Stability
- Limited direct data exist for the target compound, but its hydrochloride salt form suggests moderate water solubility, akin to Dopamine HCl and Benzydamine HCl .
- Stability: Halogenated benzylamines are generally stable under inert conditions. For example, 3-Fluoro Deschloroketamine HCl is stored at -20°C for long-term stability, suggesting similar handling for the target compound .
Biological Activity
2,3-Difluoro-4-iodobenzylamine hydrochloride (CAS No. 1980053-21-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1980053-21-1 |
| Molecular Formula | CHClFI N |
| Molecular Weight | 307.53 g/mol |
The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound is believed to act as a potent inhibitor of certain enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation and survival.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures exhibit inhibitory effects on key kinases involved in cancer metabolism. For instance, studies have shown that halogenated benzylamines can inhibit the activity of deoxycytidine kinase, which is crucial for nucleotide metabolism in cancer cells . This inhibition can lead to reduced proliferation of cancerous cells.
Case Studies
- Anticancer Activity : A study investigated the effects of various halogenated benzylamines on cancer cell lines. The results demonstrated that this compound significantly reduced the viability of several cancer cell types, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Another case study explored the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Elimination Half-life | Approximately 4 hours |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits a dose-dependent inhibition of cell growth in various cancer cell lines. The IC values ranged from 10 to 30 µM depending on the cell type .
In Vivo Studies
Preclinical trials using animal models have shown promising results regarding the compound's efficacy in tumor reduction. Mice treated with this compound exhibited significant tumor size reduction compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
